Large Mass Shift Prevents Isotopic Cross-Contribution
Cyclopenthiazide-d9 provides a mass shift of +9.06 Da relative to its unlabelled parent (Δm = +9.06 Da, from 379.88 Da to 388.94 Da) [1]. In contrast, the commonly available deuterated thiazide hydrochlorothiazide-d2 yields only a +2.01 Da shift (Δm = +2.01 Da, from 297.74 Da to 299.75 Da) . A larger mass separation reduces the probability that the natural isotopic envelope of the analyte overlaps with the internal‑standard signal. Research on halogenated volatile organic compounds has explicitly shown that internal standards with only one or two deuterium atoms cause significant cross‑contribution, resulting in non‑linear calibration curves and accuracy deviations [2]. The 4.5‑fold greater mass separation of cyclopenthiazide-d9 directly mitigates this phenomenon, making it a superior choice for methods requiring high precision at low analyte concentrations.
| Evidence Dimension | Mass shift relative to unlabelled parent compound |
|---|---|
| Target Compound Data | Cyclopenthiazide-d9: Δm = +9.06 Da (388.94 Da vs. 379.88 Da) |
| Comparator Or Baseline | Hydrochlorothiazide-d2: Δm = +2.01 Da (299.75 Da vs. 297.74 Da) |
| Quantified Difference | 4.5‑fold greater mass separation for Cyclopenthiazide-d9 |
| Conditions | Exact monoisotopic masses calculated from molecular formulas; mass spectrometric conditions as described in the cited cross‑contribution study. |
Why This Matters
A larger mass shift directly reduces isotopic cross‑talk, improving assay linearity, LLOQ, and quantitative accuracy—particularly critical for trace‑level detection in pharmacokinetic or anti‑doping applications.
- [1] DrugFuture. Cyclopenthiazide. Molecular Formula C₁₃H₁₈ClN₃O₄S₂, Molecular Weight 379.88. View Source
- [2] Zhang M, Harrington PdeB. Application of chemometrics to resolve overlapping mass spectral peak clusters between trichloroethylene and its deuterated internal standard. Rapid Commun Mass Spectrom. 2015;29(9):789-798. View Source
